SC144
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Overview
Description
SC144 is a small-molecule inhibitor that targets glycoprotein 130 (gp130), a signal transducer involved in various cytokine signaling pathways. It is known for its potent anticancer properties, particularly in ovarian cancer. This compound binds to gp130, inducing its phosphorylation and deglycosylation, which leads to the inhibition of downstream signaling pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .
Mechanism of Action
Target of Action
SC144, also known as N’-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide, is a first-in-class, orally active inhibitor of glycoprotein 130 (gp130) . Gp130 is a compound of the Interleukin-6 (IL-6) and Oncostatin-M (OSM) receptor complex that triggers STAT3 signaling .
Mode of Action
This compound binds to gp130, inducing its phosphorylation (S782) and deglycosylation . This binding abrogates STAT3 phosphorylation and nuclear translocation, further inhibiting the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .
Biochemical Pathways
The binding of this compound to gp130 disrupts the IL-6 and OSM signaling pathways, which are known to be pro-tumorigenic in many cancers . The inhibition of gp130 activity leads to the inactivation of Akt and Stat3, as well as the suppression of Stat3-regulated gene expression . This eventually causes cell-cycle arrest, anti-angiogenesis, and apoptosis .
Result of Action
This compound has been shown to induce apoptosis in human ovarian cancer cells . It exhibits potent cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines . Its activity is independent of p53, HER-2, estrogen, and androgen receptor expressions . The compound’s ability to overcome drug resistance in ovarian cancer has been highlighted .
Biochemical Analysis
Biochemical Properties
SC144 interacts with gp130, a signal transducer of the IL-6/STAT3 signaling pathway . It binds to gp130, induces its phosphorylation (S782), and deglycosylation . This leads to the suppression of the Stat3 signaling pathway, which is maintained by extracellular gp130 ligands .
Cellular Effects
This compound has shown greater potency in human ovarian cancer cell lines than in normal epithelial cells . It inhibits cell proliferation and viability . This compound also causes substantial cell apoptosis . Apart from the effect on gp130, it has been reported that this compound can directly bind and stabilize IL-24 in cancer cells . Additionally, this compound has shown to have effects on cell cycle perturbation and apoptosis induction .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit cell proliferation and viability in a dose-dependent manner
Dosage Effects in Animal Models
In a mouse xenograft model of human ovarian cancer, this compound significantly inhibited tumor growth
Preparation Methods
Synthetic Routes and Reaction Conditions
SC144 is synthesized through a multi-step process involving the formation of a quinoxaline core followed by functionalization. The key steps include:
Formation of the Quinoxaline Core: This involves the condensation of an aromatic diamine with a diketone.
Functionalization: The quinoxaline core is then functionalized with various substituents to achieve the desired chemical structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
SC144 undergoes several types of chemical reactions, including:
Phosphorylation: this compound induces phosphorylation of gp130 at serine 782.
Deglycosylation: It also induces deglycosylation of gp130, which is crucial for its inhibitory action.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires kinases and ATP as reagents.
Deglycosylation: This process may involve enzymatic reactions facilitated by specific glycosidases.
Major Products Formed
The major products formed from these reactions are phosphorylated and deglycosylated forms of gp130, which lead to the inhibition of downstream signaling pathways .
Scientific Research Applications
SC144 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study gp130 signaling pathways.
Biology: Investigated for its role in modulating cytokine signaling and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly ovarian cancer. .
Industry: Potential applications in the development of new anticancer therapies and as a research tool in drug discovery
Comparison with Similar Compounds
SC144 is unique in its ability to target gp130 and inhibit the STAT3 signaling pathway. Similar compounds include:
Bazedoxifene: Another gp130 inhibitor with a different mechanism of action.
Raloxifene: Similar to bazedoxifene, it targets gp130 but has distinct binding properties.
This compound stands out due to its potent anticancer activity and its ability to induce both phosphorylation and deglycosylation of gp130, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADAWQSJOWXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.